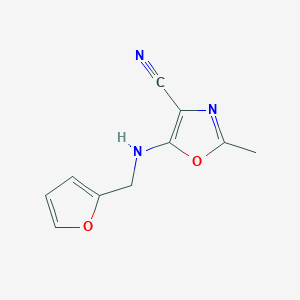
N'-(3,4-dimethoxybenzoyl)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a benzoyl group attached to an isonicotinohydrazide moiety, and two methoxy groups on the benzene ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzoyl chloride and isonicotinohydrazide as the primary reactants.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure. Purification steps involve recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide is used in organic synthesis as a building block for more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding. It has been shown to interact with certain enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
N-(3,4-Dimethoxybenzoyl)benzohydrazide: Similar structure but with a benzoyl group instead of isonicotinohydrazide.
N-(3,4-Dimethoxybenzoyl)acetohydrazide: Similar structure but with an acetyl group instead of isonicotinohydrazide.
Uniqueness: N'-(3,4-Dimethoxybenzoyl)isonicotinohydrazide is unique due to its specific isonicotinohydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness allows for its specialized applications in various fields.
Properties
IUPAC Name |
N'-(3,4-dimethoxybenzoyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-4-3-11(9-13(12)22-2)15(20)18-17-14(19)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIWONZLMAWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-METHYL-6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5574038.png)
![4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)



![8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574088.png)
![2-amino-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5574092.png)

![3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide](/img/structure/B5574100.png)
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574104.png)



![2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5574134.png)
